2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide
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Overview
Description
2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide is a synthetic organic compound characterized by the presence of an acetyl group, a phenyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide typically involves a multi-step process. One common method involves the reaction of an appropriate acetyl compound with aniline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetyl and phenyl derivatives with trifluoromethoxy groups. Examples include:
- 2-Acetyl-N-phenyl-3-((4-methoxyphenyl)amino)prop-2-enamide
- 2-Acetyl-N-phenyl-3-((4-fluorophenyl)amino)prop-2-enamide .
Uniqueness
The presence of the trifluoromethoxy group in 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
(E)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENFOUMHMCQSEO-AZGPOXSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\C(=O)NC2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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